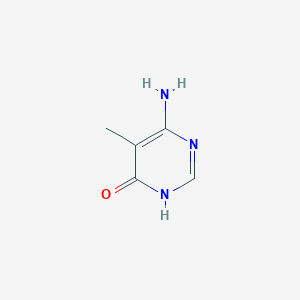![molecular formula C13H14N4O B1384481 3-氨基-1-甲基-4-苯基-1,4,5,7-四氢-6H-吡唑并[3,4-b]吡啶-6-酮 CAS No. 1105190-87-1](/img/structure/B1384481.png)
3-氨基-1-甲基-4-苯基-1,4,5,7-四氢-6H-吡唑并[3,4-b]吡啶-6-酮
描述
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique framework allows for various functional modifications, making it a versatile candidate for drug development and other scientific research.
科学研究应用
药物研究:潜在的治疗应用
这种化合物因其在药物发现和开发中的潜在用途而受到关注。其独特的结构可能在合成新的药理学剂方面起关键作用。 例如,该化合物的衍生物可能作为JAK2抑制剂,这与治疗骨髓增殖性疾病有关 。 此外,可以研究其类似物作为γ-分泌酶调节剂的作用,这与阿尔茨海默病的治疗有关 .
生化研究:乙酰胆碱突触
在神经科学领域,这种化合物可能在研究胆碱能突触中的乙酰胆碱释放方面发挥作用。 这对于理解神经脉冲如何在脊椎动物突触中传递至关重要,这对神经疾病的治疗具有更广泛的意义 .
分析化学:提高碳水化合物检测灵敏度
该化合物的衍生物可用作试剂,以提高还原性单糖和寡糖的灵敏度。 这种增强对于随后使用毛细管区带电泳和ESI/MALDI-MS等技术进行测定至关重要,这些技术在生物化学分析中很重要 .
材料科学:研究分子特性
由于其独特的分子特性,这种化合物是材料科学研究的候选者。 它的合成和表征可以提供对其在分子水平上的行为和相互作用的见解,这对于开发具有特定所需特性的新材料至关重要.
环境科学:潜在的环境应用
该化合物的杂环性质表明它可能具有环境应用。 例如,它可能用于开发环境监测的传感器或指示剂,有助于污染物的检测和分析.
化学合成:交叉偶联反应
在合成化学中,这种化合物可以用于铃木-宫浦交叉偶联反应。 这些反应是创建复杂有机分子的基础,而复杂有机分子是许多合成产品的骨架,包括药物、农药和有机材料 .
作用机制
Target of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been shown to have a wide range of biological responses such as anticancer , antiproliferative , and anti-mycobacterial activities .
Mode of Action
It’s worth noting that compounds in the pyrazolo[3,4-b]pyridine family have been shown to interact with various biological targets, leading to a range of biological responses .
Biochemical Pathways
Given the diverse biological responses of similar compounds in the pyrazolo[3,4-b]pyridine family, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been associated with a range of biological responses, including anticancer, antiproliferative, and anti-mycobacterial activities .
生化分析
Biochemical Properties
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can modulate signaling pathways that are critical for cell growth and proliferation . Additionally, it has been observed to bind to specific receptors on cell surfaces, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By modulating these pathways, it can induce cell cycle arrest and promote programmed cell death in cancer cells, making it a potential anti-cancer agent . Furthermore, 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism .
Molecular Mechanism
At the molecular level, 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts phosphorylation events essential for signal transduction . This compound also binds to specific DNA sequences, interfering with the binding of transcription factors and thereby modulating gene expression . Additionally, it has been shown to interact with proteins involved in the ubiquitin-proteasome system, leading to the degradation of key regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to toxic side effects . These findings highlight the importance of optimizing dosage regimens for potential clinical applications.
Metabolic Pathways
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . Additionally, this compound has been shown to influence the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy metabolism .
Transport and Distribution
The transport and distribution of 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in target tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method starts with the condensation of 3-amino-1-methyl-4-phenyl-1,4-dihydropyridine-2,6-dione with hydrazine hydrate under reflux conditions. This reaction forms the pyrazolo[3,4-b]pyridine ring system. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux (approximately 78-80°C for ethanol)
Catalyst: Acidic or basic catalysts, depending on the specific reaction step
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety
Automated synthesis: To reduce human error and increase efficiency
Purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product
化学反应分析
Types of Reactions
3-amino-1-methyl-4-phenyl-1
属性
IUPAC Name |
3-amino-1-methyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17-13-11(12(14)16-17)9(7-10(18)15-13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,14,16)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPBUDHJHHOINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)

![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)
![7-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384412.png)

![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)
![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)
